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Compound of Interest

Compound Name: N-methylcyclopropanamine

Cat. No.: B1337897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical

decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a

drug candidate. Small, functionalized amines are foundational motifs in a vast array of

pharmaceuticals. This guide provides a detailed comparison of N-methylcyclopropanamine
against structurally related, commercially available amine building blocks: its primary amine

parent, cyclopropylamine; the acyclic analogue, methylamine; and the ring-expanded

homologue, cyclobutylamine.

Physicochemical Properties: A Quantitative
Overview
The physicochemical characteristics of a building block are paramount as they directly translate

to the properties of the final compound, such as solubility, lipophilicity, and metabolic stability.

The following table summarizes key quantitative data for N-methylcyclopropanamine and its

selected commercial alternatives.
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Property
N-
methylcyclopr
opanamine

Cyclopropyla
mine

Methylamine
Cyclobutylami
ne

Structure

CAS Number 5163-20-2[1] 765-30-0[2] 74-89-5[3] 2516-34-9[4]

Molecular Weight

( g/mol )
71.12[5] 57.09[2] 31.06[3] 71.12[4]

Boiling Point (°C) Not Available 49-50[2] -6.3[6] 80.5–81.5[7]

Density (g/mL at

25°C)
Not Available 0.824[2] ~0.66 (liquid) 0.833

pKa of Conjugate

Acid
Not Available 9.10[2] 10.66[3]

~10.80

(Predicted)[8][9]

logP 0.4[5] 0.07[10]
-0.57 to -1.1[6]

[11][12]
0.2[4]

Reactivity and Performance Comparison
While direct, side-by-side experimental comparisons in the literature are scarce, the reactivity

of these amines can be inferred from fundamental chemical principles.

Nucleophilicity and Basicity: Basicity, indicated by the pKa of the conjugate acid, influences

the nucleophilicity of the amine. Methylamine is the most basic, followed by cyclobutylamine

and then cyclopropylamine.[2][3][8][9] The higher basicity generally translates to higher

nucleophilicity in many reactions. The cyclopropyl group's electron-withdrawing nature, a

consequence of the increased s-character in its C-C bonds, reduces the basicity of

cyclopropylamine compared to other alkylamines.

Steric Hindrance: N-methylcyclopropanamine, as a secondary amine, introduces more

steric bulk around the nitrogen atom compared to the primary amines in this list. This can be
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a double-edged sword. In reactions like amide coupling, this increased steric hindrance may

slow down reaction rates and require more forceful coupling agents or conditions. However,

it can also offer greater selectivity in certain reactions. Methylamine is the least sterically

hindered, followed by cyclopropylamine and cyclobutylamine.

Impact of the Cycloalkyl Ring: The strained three-membered ring of cyclopropylamines

confers unique chemical properties.[13][14] The ring itself can be susceptible to opening

under certain oxidative metabolic conditions, which can be a metabolic liability.[15] In

contrast, the cyclobutane ring is less strained and generally more metabolically robust. The

rigid structures of cyclopropyl and cyclobutyl groups can be highly advantageous for locking

in specific conformations required for binding to a biological target.

Applications in Drug Discovery
The choice of an amine building block can significantly impact a drug's pharmacological profile.

N-methylcyclopropanamine: As a building block, it provides a unique combination of a

lipophilic, rigid cyclopropyl group with the characteristics of a secondary amine.[16][17] This

can be used to fine-tune solubility, permeability, and metabolic stability while exploring

structure-activity relationships (SAR).

Cyclopropylamine: This moiety is a well-established pharmacophore. It is found in several

approved drugs, including the antibiotic Ciprofloxacin and various monoamine oxidase

inhibitors (MAOIs) for treating depression.[13][18] The cyclopropyl group often enhances

potency and metabolic stability.[19]

Methylamine: As the simplest amine, it is a fundamental building block used in the synthesis

of countless pharmaceuticals, including theophylline and ephedrine.[3] Its small size and

high polarity make it a versatile tool for introducing a basic nitrogen center.

Cyclobutylamine: The cyclobutane motif is increasingly used in drug design to improve

properties like metabolic stability and potency.[20][21] For instance, replacing a more

metabolically susceptible group with a cyclobutylamine has been a successful strategy in

developing potent and selective inhibitors, such as in the case of certain AKT kinase

inhibitors for cancer therapy.[20]
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Mandatory Visualizations
Logical Flow for Building Block Selection
The following diagram illustrates a decision-making process for selecting an appropriate amine

building block based on desired molecular properties.

Start: Define desired properties
(e.g., pKa, logP, vector)

Primary or Secondary Amine?

Need to increase lipophilicity/rigidity?

Primary

Introduce steric bulk at N?

Secondary

High Basicity Required?

Yes

Methylamine
(Smallest, most polar)

No

Cyclopropylamine
(Rigid, moderate lipophilicity)

No

Cyclobutylamine
(More stable ring, higher lipophilicity)

Yes

N-methylcyclopropanamine
(Secondary, rigid, lipophilic)

Yes

Concerned about ring strain metabolism?

Yes
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Caption: A decision tree for selecting an amine building block.

Example Signaling Pathway: AKT Inhibition
Cyclobutylamine has been incorporated into inhibitors of the AKT (Protein Kinase B) signaling

pathway, which is often dysregulated in cancer.
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Caption: Inhibition of the PI3K/AKT pathway by a cyclobutylamine-containing drug.

Experimental Protocols
To facilitate direct comparison in a laboratory setting, the following standard protocols for two

common transformations are provided.

Protocol 1: Amide Bond Formation (EDC/HOBt
Coupling)
This protocol describes a general procedure for coupling an amine with a carboxylic acid.

Materials:

Carboxylic acid (1.0 eq)

Amine (1.1 eq)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

Hydroxybenzotriazole (HOBt) (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HOBt (1.2

mmol) and EDC·HCl (1.2 mmol).

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

Add the selected amine (1.1 mmol) to the reaction mixture, followed by the addition of DIPEA

(3.0 mmol).
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Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

1N HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the desired amide.

The yield and purity of the resulting amide should be quantified to compare the relative

performance of each amine building block.

Protocol 2: Reductive Amination
This protocol outlines the formation of a secondary or tertiary amine from an aldehyde or

ketone.

Materials:

Carbonyl compound (aldehyde or ketone) (1.0 eq)

Amine (1.2 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic acid (catalytic, ~0.1 eq, optional)

Procedure:

Dissolve the carbonyl compound (1.0 mmol) and the amine (1.2 mmol) in DCM or DCE (10

mL) in a round-bottom flask.

If the amine is used as a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like

triethylamine to liberate the free amine.
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine

or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this

step.

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.

Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, quench carefully by the slow addition of saturated aqueous

NaHCO₃ solution.

Extract the aqueous layer with DCM (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the residue by flash chromatography to obtain the product.

Experimental Workflow Diagram
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Reaction Setup
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Caption: A typical experimental workflow for amide coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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